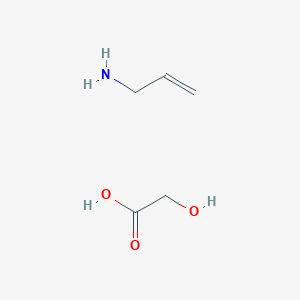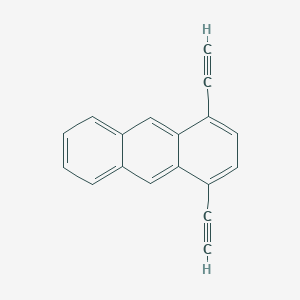
1,4-Diethynylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethynylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethynyl groups attached to the 1 and 4 positions of the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Diethynylanthracene can be synthesized through several methods. One common approach involves the reaction of 9,10-dibromoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide under a nitrogen atmosphere. The reaction mixture is typically refluxed for several hours, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using more efficient purification techniques, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diethynylanthracene undergoes various chemical reactions, including:
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienophiles, leading to the formation of cycloaddition products.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the terminal rings of the anthracene moiety.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienophiles such as benzyne derivatives under controlled temperature conditions.
Electrophilic Substitution: Common reagents include halogens and other electrophiles, often facilitated by catalysts or specific reaction conditions.
Major Products:
Cycloaddition Products: Resulting from Diels-Alder reactions, these products often exhibit unique structural and electronic properties.
Substituted Anthracenes: Formed through electrophilic substitution, these compounds can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors, contributing to the development of advanced electronic devices.
Organic Electronics: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the design of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism by which 1,4-Diethynylanthracene exerts its effects is primarily related to its electronic structure. The presence of ethynyl groups enhances the conjugation within the anthracene ring, leading to unique electronic properties. These properties facilitate interactions with other molecules, enabling various chemical reactions and applications. The compound’s reactivity is often influenced by the stabilization of intermediate species through conjugation .
Comparación Con Compuestos Similares
9,10-Diethynylanthracene: Similar in structure but with ethynyl groups at different positions, leading to different reactivity and applications.
1,4-Diethynylbenzene: Another related compound with ethynyl groups on a benzene ring, used in similar applications but with distinct electronic properties.
Uniqueness: 1,4-Diethynylanthracene stands out due to its specific substitution pattern on the anthracene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and electronic devices.
Propiedades
Número CAS |
189034-94-4 |
|---|---|
Fórmula molecular |
C18H10 |
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
1,4-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h1-2,5-12H |
Clave InChI |
COPGZQCNAPJRBQ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
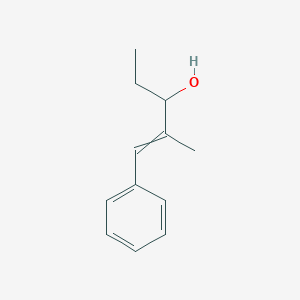
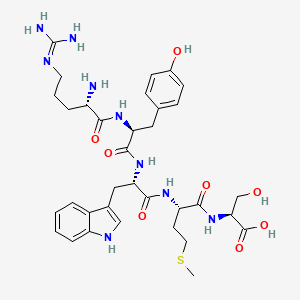
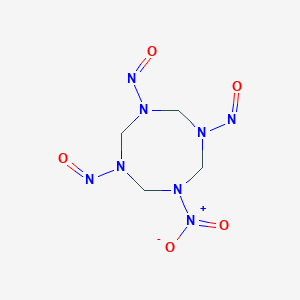
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
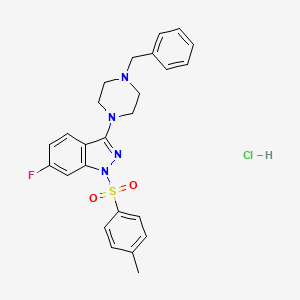
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

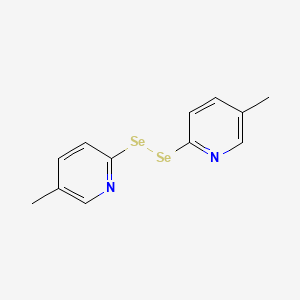
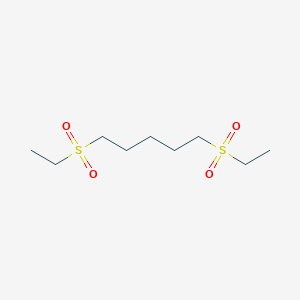
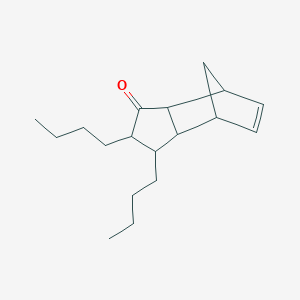
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
